Home > Products > Screening Compounds P43243 > 2-{1-(3-methyl-2-buten-1-yl)-4-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol
2-{1-(3-methyl-2-buten-1-yl)-4-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol -

2-{1-(3-methyl-2-buten-1-yl)-4-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol

Catalog Number: EVT-6133989
CAS Number:
Molecular Formula: C22H32N4O
Molecular Weight: 368.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(E)-4-(((5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)amino)-benzenesulfonamide

Compound Description: This compound is a Schiff base ligand synthesized by reacting 4-formyl-3-methyl-1-phenyl-2-pyrazoline-5-one with sulfanilamide. It forms a complex with Molybdenum(II) oxide (cis-[MoO2(L)2]) with a 1:2 metal-ligand ratio. [] The ligand coordinates through the azomethine nitrogen and enolic oxygen of the Schiff base moiety. [] The complex is soluble in both inorganic solvents (DMF and DMSO) and organic solvents (methanol, ethanol, and acetonitrile). [] Density functional theory (DFT) studies were used to analyze its geometry, molecular orbitals, and nonlinear optical (NLO) properties. [] In silico studies suggest pharmacological activity and drug-likeness for both the ligand and the complex. []

4-[(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)phenylmethyl]-5-methyl-2-phenyl-1H-pyrazol-3(2H)-one

Compound Description: This compound exhibits intramolecular hydrogen bonding, forming six- and eight-membered rings. [] The crystal structure of this compound reveals a disordered benzene ring in one of the two crystallographically independent molecules, alongside an ethanol molecule of crystallization. [] In the crystal, infinite one-dimensional chains are formed, stabilized by a network of intermolecular hydrogen bonds (O—H⋯N, N—H⋯N, N—H⋯O, and C—H⋯O), C—H⋯π interactions, and π–π interactions. []

4-[(3,4-Dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Compound Description: This compound is synthesized by reacting 4-amino-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with 3,4-dimethoxybenzaldehyde. [] The synthesized compound is characterized by various spectroscopic techniques including mass spectrometry, FTIR, 1H and 13C NMR. [] Molecular docking studies with human prostaglandin reductase (PTGR2) suggest potential inhibitory action. []

(E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole

Compound Description: This compound is synthesized by reacting 3-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with (2,4,6-trichlorophenyl)hydrazine. [] Its structure is confirmed by X-ray diffraction and spectral analysis. []

4-((5-substituted-1H-indol-3-yl)methyl)-3-methyl-1-phenyl-1H-pyrazol-5-ols

Compound Description: These compounds are synthesized via a two-step process. First, 5-bromo-1H-indole-3-carbaldehyde is condensed with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one using L-proline as a catalyst to produce the Knoevenagel condensation product. [] The product then undergoes selective reduction with sodium borohydride to yield the final compound. [] This synthesis is rapid and general, achieving good yields without the need for column chromatography. []

5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one

Compound Description: This compound is synthesized by reacting 3-phenyl-1-(thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-amine with 3-acetyl-2H-chromen-2-one using FeCl3-SiO2 as a catalyst. [] The structure of this compound is confirmed by various spectroscopic techniques, including 1H and 13C NMR, IR spectroscopy, mass spectrometry, and elemental analysis. []

1,3-Diaryl-5-(1-phenyl-3-methyl-5-chloropyrazol-4-yl)-4,5-dihydropyrazole Derivatives

Compound Description: This class of compounds is synthesized via a sonication-assisted reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with various hydrazines and chalcone-like heteroanalogues. [] Structural characterization was carried out using NMR, IR, MS, and elemental analysis. [] This method offers several advantages over traditional methods, including shorter reaction times, simpler work-up procedures, and good yields. []

4-(3-(1-((4-Acetyl-5-methyl-5-(p-substituted phenyl)-4,5-dihydro-1,3,4-oxadiazol-2-yl)methyl)-5-chloro-1H-indol-3-yl)-1-(pyridin-4-yl)-1H-pyrazol-4-yl)-3-chloro-1-(4-substituted phenyl)azetidin-2-one Derivatives

Compound Description: This series of compounds was synthesized through a multi-step reaction sequence, ultimately involving the condensation of acetohydrazide derivatives with acetic anhydride. [] The structures of these compounds were confirmed by IR, NMR, mass spectrometry, and elemental analysis. []

(5-Amino-3-phenyl-1H-pyrazol-1-yl)(4-methyl-2-(4-(ethoxy)phenyl)thiazol-5-yl)methanone

Compound Description: This compound was synthesized as part of a series of thiazole compounds evaluated for their anticancer activity against breast cancer cells (MCF7). [] It demonstrated comparable activity to paclitaxel, a standard chemotherapy drug. [] The synthesis involved alkylation of ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, followed by reaction with hydrazine hydrate and subsequent cyclization with various reagents. []

2-([1,1′-Biphenyl]-4-yl)-N-(5-cyclobutyl-1H-pyrazol-3-yl)acetamide

Compound Description: This aminopyrazole compound selectively inhibits cyclin-dependent kinase 5 (CDK5) over CDK2 in cancer cell lines. [] It reduces Mcl-1 levels in a concentration-dependent manner and selectively modulates Mcl-1 function. [] Combining this compound with a Bcl-2 inhibitor synergistically induces apoptosis in pancreatic cancer cell lines. []

Org 27569 (5-chloro-3-ethyl-1H-indole-2-carboxylic acid [2-(4-piperidin-1-yl-phenyl)-ethyl]-amide), Org 27759 (3-ethyl-5-fluoro-1H-indole-2-carboxylic acid [2-(4-dimethylamino-phenyl)-ethyl]-amide), and Org 29647 (5-chloro-3-ethyl-1H-indole-2-carboxylic acid (1-benzyl-pyrrolidin-3-yl)-amide, 2-enedioic acid salt)

Compound Description: These compounds are novel synthetic ligands that bind allosterically to the cannabinoid CB1 receptor. [] They elicit a conformational change that increases agonist affinity for the orthosteric binding site. [] Despite their positive cooperative effect on agonist binding, these compounds act as insurmountable antagonists of receptor function. [] They significantly reduce the Emax value for CB1 receptor agonists in reporter gene assays, guanosine 5′-O-(3-[35S]thio)triphosphate binding assays, and mouse vas deferens assays. []

3-[2-Cyano-3-(trifluoromethyl)phenoxy]phenyl-4,4,4-trifluoro-1-butanesulfonate (BAY 59-3074)

Compound Description: BAY 59-3074 is a novel, selective cannabinoid CB1/CB2 receptor ligand exhibiting partial agonist properties. [] It shows antihyperalgesic and antiallodynic effects in various rat models of chronic neuropathic and inflammatory pain. [] While tolerance to cannabinoid-related side effects develops rapidly at higher doses, its antihyperalgesic and antiallodynic efficacy is maintained or increased with uptitration. []

(3RS)-5'-[Benzyl(methyl)amino]-3'-methyl-1',5-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-carbaldehyde and (3RS)-2-acetyl-5'-[benzyl(methyl)amino]-5-(4-methoxyphenyl)-3'-methyl-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]

Compound Description: These compounds are representative examples of N-formyl and N-acetyl derivatives of reduced bipyrazoles, synthesized through a multi-step process involving the reaction of 5-[benzyl(methyl)amino]-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with acetophenones followed by cyclocondensation with hydrazine. [] Structural analysis reveals that the reduced pyrazole ring in both compounds adopts a modestly puckered envelope conformation. []

5-Hydroxy-2-(5-hydroxy-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-2-ium-derived Cyanine Dyes

Compound Description: These cyanine dyes are synthesized from 5-hydroxy-2-(5-hydroxy-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-2-ium as a nucleus and include monomethine, bismonomethine, and trimethine derivatives. [] Their structures are confirmed by elemental analysis, IR, 1H-NMR, mass spectrometry, and visible spectroscopy. [] The electronic visible absorption spectra of these dyes are studied in 95% ethanol solution, and their solvatochromic behavior is investigated in various solvents with different polarities. []

Pd(II) Coordination Complexes of 2-(3-methyl-5-phenyl-1H-pyrazol-1-yl)ethanol (L)

Compound Description: Four new Pd(II) coordination complexes using 2-(3-methyl-5-phenyl-1H-pyrazol-1-yl)ethanol (L) as a ligand were prepared with different counter anions to examine their effect on the ligand's coordination mode and the complex's supramolecular structure. [] The resulting complexes include 2, , 2, and [Pd(C2O4)(L)2]. [] The denticity of the ligand varied from N-monodentate to NO-bidentate depending on the conditions, highlighting its versatility. [] The CF3SO3- anion in 2 played a key role in self-assembly, generating a 2-D supramolecular layer with inter- and intramolecular interactions. []

N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide hydrochloride (SR 141716A)

Compound Description: SR 141716A is a selective antagonist of the cannabinoid CB1 receptor. [] It surmountably antagonizes the discriminative stimulus effects of various cannabinoid agonists, including Δ9-tetrahydrocannabinol (Δ9-THC) and CP 55,940. [] Schild analysis indicated a simple competitive interaction between SR 141716A and these agonists. [] SR 141716A also surmountably antagonizes WIN 55212-2, but larger doses disrupt responding, precluding Schild analysis. [] The CB2-selective antagonist SR 144528 did not modify the Δ9-THC discriminative stimulus, suggesting the involvement of CB1 receptors in mediating the discriminative stimulus effects of cannabinoid agonists. []

(2E)-1-{1-[2,3-Dichloro-6-methyl-5-(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazol-4-yl}-3-arylprop-2-en-1-one and (2E)-1-{1-[2,3-Dichloro-6-methyl-5-(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazol-4-yl}-3-(1,3-diaryl-1H-pyrazol-4-yl)prop-2-en-1-one Derivatives

Compound Description: This series of 1,2,3-triazolyl chalcone derivatives was synthesized via a Claisen-Schmidt condensation reaction. [] These compounds were characterized by IR, 1H NMR, 13C NMR, mass spectrometry, and elemental analysis. [] Biological evaluation revealed a broad spectrum of antimicrobial and antioxidant activities for most compounds. [] Additionally, some derivatives showed moderate to excellent anticancer activity against breast cancer cell lines. []

5-Methyl-2-((5-substituted aryl-4H-1,2,4-triazol-3-yl)methyl)-2,4-dihydro-3H-pyrazol-3-one and 5-Phenyl-1-((5-substituted aryl-4H-1,2,4-triazol-3-yl)methyl)-1H-tetrazole Derivatives

Compound Description: These compounds were designed and synthesized to evaluate their analgesic properties. [] They contain both 5-methyl-2,4-dihydro-3H-pyrazol-3-one and 5-phenyl-1H-tetrazole moieties fused with substituted aryl 1,2,4-triazoles. [] The chemical structures were confirmed by FTIR, 1H-NMR, mass spectrometry, and elemental analysis. [] Analgesic activity was assessed using acetic acid-induced writhing and hot plate methods. [] Derivatives containing -Cl, -OCH3, and -NO2 groups showed promising analgesic activity. []

5-[1-Substituted-5-(4-substituted phenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-methyl-1-phenyl-1H-imidazole-2-thiols

Compound Description: This series of novel imidazole-2-thiols was synthesized by cyclization of α,β-unsaturated ketones (chalcones) with hydrazine hydrate and substituted phenylhydrazines. [] Structures were confirmed using spectral and elemental analysis. [] Antimicrobial activity evaluation revealed moderate activity for some compounds compared with known reference drugs like ciprofloxacin. []

2-Methylarachidonyl-(2′-fluoroethyl)-amide (2-Me-F-AN)

Compound Description: 2-Me-F-AN is a metabolically stable analog of the endocannabinoid anandamide. [] In a study investigating physical dependence potential, continuous infusions of 2-Me-F-AN for 4 days did not produce significant effects, and rats pretreated with 2-Me-F-AN and challenged with the cannabinoid antagonist SR 141716A did not show significantly elevated behavioral scores compared with SR 141716A controls. []

3-{4'-[1'''-phenyl-3'''-(pyridin-3''''-yl)-1H-pyrazol-4'''-yl]-2',3''-bipyridin-6'-yl}coumarins (5a-c), 3-{4'-[1'''-phenyl-3'''-(pyridin-3''''-yl)-1H-pyrazol-4'''-yl]-2',4''-bipyridin-6'-yl}coumarins (6a-c), 3-{4'-[1'''-phenyl-3'''-(pyridin-4''''-yl)-1H-pyrazol-4'''-yl]-2',3''-bipyridin-6'-yl}coumarins (7a-c) and 3-{4'-[1'''-phenyl-3'''-(pyridin-4''''-yl)-1H-pyrazol-4'''-yl]-2',4''-bipyridin-6'-yl}coumarins (8a-c)

Compound Description: These pyrazolyl bipyridinyl coumarins were synthesized using the Krohnke reaction, where 3-(3-(1-phenyl-3-(pyridinyl)-1H-pyrazol-4-yl)acryloyl)coumarins were reacted with appropriate pyridoyl methyl pyridinium iodide salts. [] All synthesized compounds were characterized by analytical and spectral data and screened for antimicrobial activity. []

Properties

Product Name

2-{1-(3-methyl-2-buten-1-yl)-4-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol

IUPAC Name

2-[1-(3-methylbut-2-enyl)-4-[(1-methyl-3-phenylpyrazol-4-yl)methyl]piperazin-2-yl]ethanol

Molecular Formula

C22H32N4O

Molecular Weight

368.5 g/mol

InChI

InChI=1S/C22H32N4O/c1-18(2)9-11-26-13-12-25(17-21(26)10-14-27)16-20-15-24(3)23-22(20)19-7-5-4-6-8-19/h4-9,15,21,27H,10-14,16-17H2,1-3H3

InChI Key

YSOFHABNTDTDOB-UHFFFAOYSA-N

SMILES

CC(=CCN1CCN(CC1CCO)CC2=CN(N=C2C3=CC=CC=C3)C)C

Canonical SMILES

CC(=CCN1CCN(CC1CCO)CC2=CN(N=C2C3=CC=CC=C3)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.